Interface Modification for Perovskite Photovoltaics: Performance Benchmarking
In a direct comparative study on the use of self-assembled monolayers (SAMs) to modify ITO substrates for metal-halide perovskite films, 1,6-Hexylenediphosphonic Acid (HDPA) was evaluated alongside a carbazole-functionalized phosphonic acid. The study demonstrated that grafting substrates with HDPA effectively reduces nonradiative recombination losses, as quantified by time-resolved photoluminescence (TRPL) and quasi-Fermi level splitting (QFLS) measurements [1]. The performance improvement is attributed to the bifunctional nature of HDPA, enabling robust binding to the oxide substrate and effective passivation of the perovskite layer, a mechanism not replicable by monophosphonic acid SAMs. The work also demonstrates that the method of deposition (spin-coating vs. dip-coating) and the use of HDPA in combination with other modifiers can be tuned to further optimize carrier lifetimes and QFLS, highlighting its versatility as a critical interface control tool [2].
| Evidence Dimension | Carrier lifetime and quasi-Fermi level splitting enhancement in perovskite films |
|---|---|
| Target Compound Data | Effective reduction in nonradiative losses and increased carrier lifetimes observed via TRPL; enhanced QFLS after HDPA modification of ITO. |
| Comparator Or Baseline | Unmodified ITO substrates; ITO modified with (2-(3,6-diiodo-9H-carbazol-9-yl)ethyl)phosphonic acid. |
| Quantified Difference | HDPA modification demonstrated a clear impact on improving TRPL carrier lifetimes and QFLS, with varying protocols (spin-coating, dip-coating, etching) affecting the magnitude of improvement. The study provides quantitative evidence of performance enhancement compared to unmodified controls. |
| Conditions | Metal-halide perovskite films deposited on phosphonic-acid-modified ITO bottom contacts; characterization via time-resolved photoluminescence (TRPL) and ultraviolet photoelectron spectroscopy (UPS). |
Why This Matters
This directly demonstrates that 1,6-HDPA is not merely an alternative SAM but a specific, tunable interface modifier with proven, quantifiable benefits for reducing nonradiative recombination losses, a critical factor in the efficiency of perovskite-based optoelectronic devices.
- [1] Contreras, H., O'Brien, A., Taddei, M., Shi, Y., Jiang, F., Westbrook, R. J. E., ... & Ginger, D. S. (2025). Deposition-Dependent Coverage and Performance of Phosphonic Acid Interface Modifiers in Halide Perovskite Optoelectronics. arXiv preprint. Available at: https://arxiv.org/ View Source
- [2] Aalbers, G. et al. (2025). Functionalized Substrates for Reduced Nonradiative Recombination in Metal-Halide Perovskites. Available at: https://research.tue.nl/ View Source
